4-iodo-1H-pyrrole-2-carbohydrazide
Overview
Description
4-Iodo-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol . It is characterized by the presence of an iodine atom attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-iodo-1H-pyrrole-2-carbohydrazide typically involves the iodination of a pyrrole derivative followed by the introduction of a carbohydrazide group. One common synthetic route includes the following steps:
Iodination: A pyrrole derivative is treated with iodine in the presence of an oxidizing agent to introduce the iodine atom at the desired position on the pyrrole ring.
Carbohydrazide Formation: The iodinated pyrrole is then reacted with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Chemical Reactions Analysis
4-Iodo-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-iodo-1H-pyrrole-2-carbohydrazide is primarily related to its ability to interact with biological molecules through its reactive iodine and carbohydrazide groups. These interactions can inhibit enzyme activity or modify protein function, making it a useful tool in biochemical research. The specific molecular targets and pathways involved depend on the context of its use in research .
Comparison with Similar Compounds
4-Iodo-1H-pyrrole-2-carbohydrazide can be compared with other iodinated pyrrole derivatives and carbohydrazide compounds. Similar compounds include:
4-Bromo-1H-pyrrole-2-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1H-pyrrole-2-carbohydrazide:
1H-Pyrrole-2-carbohydrazide: Lacks the halogen substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHKIIUANOYQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652737 | |
Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048914-18-6 | |
Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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